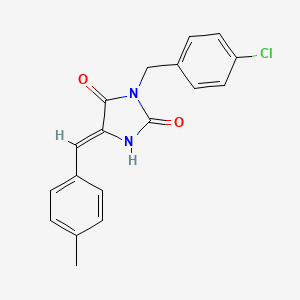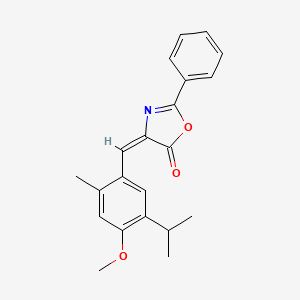
3-(4-chlorobenzyl)-5-(4-methylbenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-chlorobenzyl)-5-(4-methylbenzylidene)-2,4-imidazolidinedione derivatives involves the condensation of chlorobenzyl and methylbenzylidene moieties with imidazolidinedione. This process has been described in the literature, highlighting the formation of chlorobenzyl benzylidene imidazolidinediones through aldolisation-crotonisation reactions between aromatic aldehydes and substituted thiazolidinediones or thio-imidazolidinones (Lima et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and MS spectroscopy. Single-crystal X-ray diffraction data have further confirmed the structure, revealing the coplanar arrangement of the imidazolidinedione and benzylidene rings and the precise spatial orientation of the substituents (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving 3-(4-chlorobenzyl)-5-(4-methylbenzylidene)-2,4-imidazolidinedione primarily include its formation through the aldolisation-crotonisation reaction and its potential to undergo further chemical transformations. These reactions are pivotal in exploring the compound's utility in various chemical syntheses and pharmaceutical applications (Albuquerque et al., 1995).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, have been determined through experimental studies. The crystal structure analysis has shown significant insights into the compound's geometric configuration and intermolecular interactions, which are crucial for understanding its stability and reactivity (Simone et al., 1995).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study described the synthesis of chlorobenzyl benzylidene imidazolidinediones, including derivatives similar to the compound , to investigate their antimicrobial activity. These compounds were evaluated against various microorganisms, such as Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli (Lima et al., 1992).
Synthesis and Structure Analysis
Another research focus is on the synthesis and structural analysis of derivatives of 5-substituted-2,4-thiazolidinedione, demonstrating a broad spectrum of biological activities. The study elaborated on the creation of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, offering insights into their chemical structures through various spectroscopic methods (Popov-Pergal et al., 2010).
Cytotoxic Activity
The cytotoxic activity of substituted imidazolidinediones and thiazolidinediones has been explored, focusing on their synthesis, structure, and in vitro cytotoxic effects. This includes the investigation of compounds synthesized through aldolisation-crotonisation reactions from aromatic aldehydes and imidazolidine-2,4-diones or thiazolidine-2,4-diones (Costa et al., 1995).
Novel Synthesis Methods
Research has also delved into novel synthesis methods for 1,3,5-trisubstituted-2-thioxoimidazolidinones, highlighting the pharmacological properties of imidazolidinediones and thiazolidinediones. This includes describing the synthesis and physicochemical data of new compounds with potential pharmacological applications (Brandão et al., 2004).
Anticancer Agents
The potential of novel N-benzyl aplysinopsin analogs, including substituted imidazolidin-2,4-diones, as anticancer agents, was explored through synthesis and in vitro screening. These compounds showed promising cytotoxicity against a panel of 60 human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)10-16-17(22)21(18(23)20-16)11-14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIKPOLGJGMQF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)
